

Urolithin A anti-inflammatory mechanisms TNF-alpha IL-10

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Compound Focus: Urolithin A

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Summary of Urolithin A's Anti-inflammatory Effects

Experimental Model	Key Effects on TNF-alpha	Key Effects on IL-10	Proposed Mechanisms	Dosage/Concentration	Citation
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| **Wistar Rat (In Vivo)** Doxorubicin-induced liver injury | Significant attenuation of TNF-alpha levels in liver tissue [1] | Information not specified in the abstract [1] | Reduced oxidative stress, inhibited NF-κB pathway, decreased caspase-3 activity [1] | 2.5 or 5 mg kg⁻¹ day⁻¹, intraperitoneal [1] | | **Mouse Macrophages (In Vitro)** RAW 264.7 cells, LPS-induced | Suppressed secretion of TNF-alpha [2] [3] | Information not specified [2] | Blocked NF-κB p65 phosphorylation and nuclear translocation [2] | 25 μg/mL [2] | | **Human Microglial Cells (In Vitro)** HMC3 cells, LPS-induced | No significant effect observed [4] | Information not specified [4] | Inhibited NF-κB nuclear translocation; specifically interfered with MyD88-dependent TLR4 signaling [4] | Low micromolar range (specific value not provided) [4] | | **Human Clinical Trial (2025)** Randomized, placebo-controlled | No unwanted increase in plasma TNF; increased TNF secretion by CD8⁺ T cells upon ex vivo stimulation [5] [6] | No significant change in plasma IL-10 levels observed [5] | Induced mitophagy, enhanced fatty acid oxidation, expanded naive-like CD8⁺ T cells [5] [6] | 1,000 mg day⁻¹, oral supplementation for 4 weeks [5] | | **Molecular Docking (In Silico)** Cyclooxygenase-2

(COX-2) enzyme | N/A (Enzyme target) | N/A (Enzyme target) | High-affinity binding to COX-2 active site (IC₅₀ = 44.04 µg/mL), inhibiting prostaglandin synthesis [7] | N/A (Computational study) [7] | |

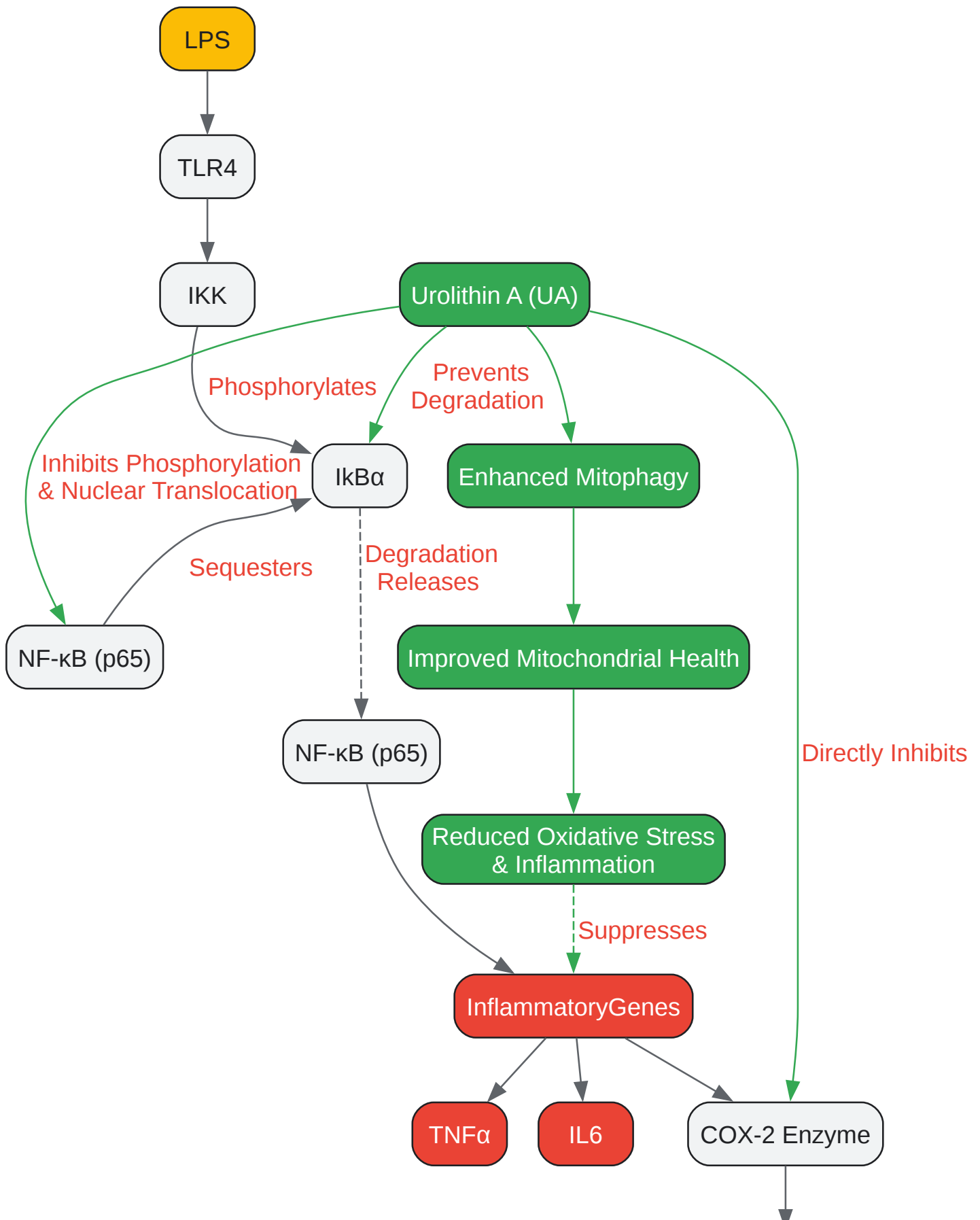
Detailed Anti-inflammatory Mechanisms of Urolithin A

The primary anti-inflammatory mechanism of **Urolithin A** is the inhibition of the **NF-κB (Nuclear Factor-kappa B) pathway**, a key regulator of inflammation [1] [2] [4]. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins (IκBα). Upon activation by inflammatory stimuli like LPS, IκBα is phosphorylated and degraded, freeing NF-κB (particularly the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-alpha and IL-6 [2] [3].

UA effectively blocks this process by:

- **Preventing IκBα Degradation:** This keeps NF-κB trapped in the cytoplasm [3].
- **Inhibiting NF-κB p65 Phosphorylation and Nuclear Translocation:** Multiple studies in macrophages and microglial cells confirm that UA stops the active NF-κB subunit from entering the nucleus, thereby suppressing the expression of its target genes [2] [4].

The following diagram illustrates this core mechanism and other contributing pathways.



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UA's core anti-inflammatory action is inhibiting NF-κB nuclear translocation, alongside direct COX-2 inhibition and enhanced mitochondrial health.

Beyond NF-κB inhibition, UA modulates inflammation through:

- **Inhibition of COX-2 Enzyme:** A 2023 in-silico and in-vitro study demonstrated that UA binds directly to the active site of the COX-2 enzyme, which is responsible for producing prostaglandins that mediate inflammation and pain [7].
- **Enhancement of Mitochondrial Health:** UA is a well-known inducer of **mitophagy**, the process of clearing damaged mitochondria [5] [8]. This improves overall mitochondrial function, reduces oxidative stress, and subsequently dampens the activation of inflammatory pathways [8] [6].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies from several key studies.

Protocol: Assessing Anti-inflammatory Effects in Macrophages (In Vitro)

This is a common model for initial screening of anti-inflammatory compounds [2] [3].

- **Cell Line:** Mouse leukemic macrophage cell line (RAW 264.7).
- **Inflammation Induction:** Cells are stimulated with **Lipopolysaccharide (LPS)** from *E. coli* (e.g., 100 ng/mL - 1 µg/mL).
- **Treatment:** Co-incubation with **Urolithin A** at various concentrations (e.g., 2-40 µM). A lower, non-cytotoxic concentration (e.g., 25 µg/mL) is often used for functional assays [2].
- **Analysis:**
 - **Cytokine Quantification:** TNF-alpha and IL-6 levels in the culture supernatant are measured using **Enzyme-Linked Immunosorbent Assay (ELISA)** [2] [3].

- **Mechanistic Analysis:** NF-κB p65 nuclear translocation is visualized and confirmed using **Confocal Laser Scanning Microscopy (CLSM)** and immunofluorescence staining [2] [4].
- **Gene Expression:** mRNA levels of TNF-alpha, IL-6, and COX-2 are analyzed using **RT-qPCR** [2].

Protocol: Molecular Interaction with COX-2 (In Silico & In Vitro)

This protocol validates the direct molecular interaction between UA and a specific inflammatory target [7].

- **Protein Preparation:** The 3D crystal structure of human COX-2 is retrieved from the RCSB Protein Data Bank.
- **Molecular Docking:** The UA structure is docked into the COX-2 active site using software like AutoDock. Binding affinity (kcal/mol) and specific interactions with amino acid residues (e.g., TYR355, PHE518) are analyzed.
- **Dynamics & Validation:**
 - **Molecular Dynamics (MD) Simulation:** The stability of the UA-COX-2 complex is assessed over a simulated duration (e.g., 500 ns). Parameters like Root-Mean-Square Deviation (RMSD) are monitored.
 - **MMPBSA Analysis:** The binding free energy of the complex is calculated.
- **In-Vitro Validation:** The inhibitory effect of UA on COX-2 enzyme activity is confirmed using a colorimetric assay, reporting an **IC₅₀ value of 44.04 µg/mL** [7].

Protocol: Clinical Trial on Immune Function (In Vivo - Human)

This outlines the design of a recent human trial investigating UA's impact on immunometabolism [5].

- **Study Design:** Randomized, double-blind, placebo-controlled trial.
- **Participants:** 50 healthy middle-aged adults (aged 45-70).
- **Intervention:** Oral supplementation with **1,000 mg of Urolithin A** daily for **4 weeks**.
- **Primary Outcomes:** Changes in T cell subsets (via flow cytometry) and immune cell metabolism.
- **Key Analyses:**
 - **Immune Phenotyping:** Broad spectral flow cytometry of peripheral blood mononuclear cells (PBMCs) to identify naive, memory, and exhausted T cell populations.
 - **Metabolic Profiling:** Single-cell energetic metabolism profiling (SCENITH) to assess metabolic pathways (glycolysis, fatty acid oxidation).
 - **Cytokine Measurement:** Plasma levels of cytokines, including TNF and IL-10, were measured. **The study found no significant change in IL-10** and no unwanted increase in systemic TNF,

though T cells produced more TNF upon ex vivo stimulation, indicating a potentially enhanced capacity for immune response [5] [6].

Conclusion and Research Implications

In summary, **Urolithin A** demonstrates consistent anti-inflammatory properties primarily through the suppression of the NF- κ B pathway and direct inhibition of COX-2. Its ability to improve mitochondrial health via mitophagy induction provides an additional, upstream mechanism to counteract inflammation.

For researchers and drug development professionals, the following points are key:

- **Mechanism:** The NF- κ B pathway is the most validated target, but effects can be **stimulus-dependent and cell-type specific**, as seen in microglial cells [4].
- **Clinical Translation:** Recent human trials show that UA is bioavailable, safe, and can induce favorable immunometabolic changes in middle-aged adults [5]. However, its systemic anti-inflammatory effect in humans may involve rejuvenating immune cell function rather than broadly suppressing plasma cytokine levels [5] [6].
- **Research Gaps:** While the suppression of TNF-alpha is well-documented, the evidence for UA's direct impact on the anti-inflammatory cytokine **IL-10 remains limited and inconclusive** based on the current literature.

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